molecular formula C9H8Cl2O2 B1444211 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol CAS No. 1461707-28-7

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol

Cat. No.: B1444211
CAS No.: 1461707-28-7
M. Wt: 219.06 g/mol
InChI Key: UECZCGXIKKUAPT-UHFFFAOYSA-N
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Description

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is a heterocyclic organic compound. It is a derivative of benzopyran, characterized by the presence of chlorine atoms at the 5 and 7 positions and a hydroxyl group at the 4 position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol typically involves the reduction of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one. This reduction can be achieved using ketoreductase enzymes in the presence of coenzymes and a coenzyme recycling system . The reaction conditions often include specific temperatures and pH levels to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using similar reduction methods. The process would be optimized for efficiency, cost-effectiveness, and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-one, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol involves its interaction with specific molecular targets. For instance, its derivatives may inhibit enzymes like H+/K±ATPase by binding to the enzyme and preventing its conformational changes, thereby blocking its activity . This inhibition can lead to therapeutic effects, such as reducing gastric acid secretion in the treatment of gastroesophageal reflux disease.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol is unique due to its specific substitution pattern and the presence of both chlorine atoms and a hydroxyl group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,7-dichloro-3,4-dihydro-2H-chromen-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UECZCGXIKKUAPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1O)C(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 2
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5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 3
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5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 4
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 5
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol
Reactant of Route 6
5,7-dichloro-3,4-dihydro-2H-1-benzopyran-4-ol

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